molecular formula C9H6N2 B1297444 2-Methylisophthalonitrile CAS No. 2317-22-8

2-Methylisophthalonitrile

Cat. No. B1297444
CAS RN: 2317-22-8
M. Wt: 142.16 g/mol
InChI Key: SVQCNROYIFLAMR-UHFFFAOYSA-N
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Description

2-Methylisophthalonitrile, also known as 2,6-Dicyanotoluene, is a chemical compound with the molecular formula C9H6N2 and a molecular weight of 142.16 . It belongs to the family of isophthalonitrile derivatives.


Physical And Chemical Properties Analysis

2-Methylisophthalonitrile has a melting point of 135-137 °C and a boiling point of 125-130 °C/2 mmHg. Its density is approximately 1.1777 (rough estimate) and refractive index is around 1.6211 (estimate). It is stable but incompatible with strong oxidizing agents .

Scientific Research Applications

Biodevices in Medical Engineering

2-Methylisophthalonitrile: has been utilized in the development of biocompatible polymers, particularly in the creation of biodevices . These devices range from microfluidic systems to biosensors and artificial implants . The compound’s ability to form cell-membrane-like structures on material surfaces makes it valuable in preventing nonspecific protein adsorption, which is crucial for the functionality and longevity of biodevices.

Drug Delivery Systems

In pharmaceutical sciences, 2-Methylisophthalonitrile plays a role in the synthesis of polymers used for drug delivery systems . These systems are designed to deliver drugs to targeted areas of the body with minimal side effects, enhancing the efficacy of treatments and reducing potential adverse reactions.

Biosensors Development

The compound’s properties are beneficial in the development of biosensors . It contributes to the creation of materials that can detect biological entities such as proteins and cells, which is essential for the advancement of diagnostic tools and health monitoring devices .

Artificial Implants

2-Methylisophthalonitrile: is involved in the synthesis of materials used in artificial implants . Its application in this field is linked to its biocompatibility and the ability to enhance the interaction between implants and biological tissues, improving the success rates of implant surgeries.

Bioengineering Applications

In bioengineering, 2-Methylisophthalonitrile is part of the synthesis of intelligent biomaterials used for tissue engineering and regenerative medicine . These materials can respond to physical, chemical, or biological stimuli, making them adaptable for various medical applications.

Environmental Science Applications

Lastly, 2-Methylisophthalonitrile finds applications in environmental science, particularly in the remediation and separation of environmental pollutants . Its incorporation into tailored materials like metal–organic frameworks aids in the effective removal of hazardous substances, contributing to environmental protection and sustainability.

Mechanism of Action

The mechanism of action of 2-Methylisophthalonitrile is not specified in the search results. The mechanism of action typically refers to how a substance produces its effect, which is particularly relevant in the context of drugs or bioactive compounds .

Safety and Hazards

2-Methylisophthalonitrile is harmful if swallowed, in contact with skin, or if inhaled. It is classified as an irritant according to the GHS classification .

Relevant Papers While specific papers on 2-Methylisophthalonitrile were not retrieved, there are tools and platforms such as Connected Papers and FAST$^2$ that can assist researchers in finding relevant papers in their field of study. These tools can help in visualizing the trends, popular works, and dynamics of the field of interest .

properties

IUPAC Name

2-methylbenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-7-8(5-10)3-2-4-9(7)6-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQCNROYIFLAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343232
Record name 2-Methylisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylisophthalonitrile

CAS RN

2317-22-8
Record name 2-Methylisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dicyanotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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